1-叔丁基 4-乙基 4-氨基哌啶-1,4-二羧酸酯

描述

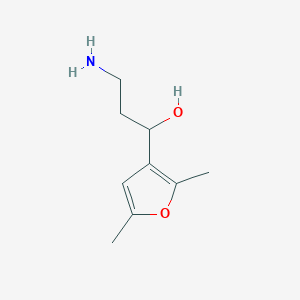

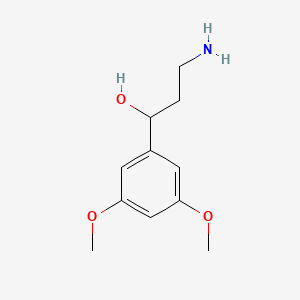

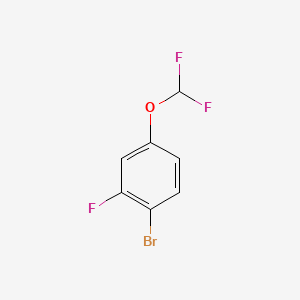

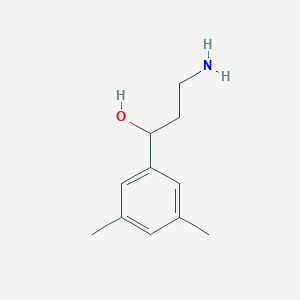

“1-tert-Butyl 4-ethyl 4-aminopiperidine-1,4-dicarboxylate” is a chemical compound with the CAS Number: 1006891-30-0. It has a molecular weight of 272.34 . The IUPAC name of this compound is 1- (tert-butyl) 4-ethyl (3S,4S)-3-aminopiperidine-1,4-dicarboxylate .

Molecular Structure Analysis

The InChI code for “1-tert-Butyl 4-ethyl 4-aminopiperidine-1,4-dicarboxylate” is 1S/C13H24N2O4/c1-5-18-11 (16)9-6-7-15 (8-10 (9)14)12 (17)19-13 (2,3)4/h9-10H,5-8,14H2,1-4H3/t9-,10+/m0/s1 .It is stored in an inert atmosphere at 2-8°C . The physical form of the compound is not specified in the retrieved information.

科学研究应用

1. Precursor in Synthesis of Biologically Active Compounds The compound can be used as a starting material in the synthesis of biologically active natural products . For example, it has been used in the synthesis of Indiacen A and Indiacen B .

Building Blocks in Organic Synthesis

Piperazine and N-Boc piperazine derivatives such as this compound serve as useful building blocks or intermediates in the synthesis of several novel organic compounds . These include amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .

Pharmaceutical Applications

The compound has potential pharmaceutical applications. Piperidine derivatives are present in more than twenty classes of pharmaceuticals . The pharmaceutical applications of synthetic and natural piperidines have been covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

Synthesis of Piperidine-Substituted Triazine Derivatives

The compound can be used to synthesize piperidine-substituted triazine derivatives . These derivatives have shown potential as potent HIV-1 non-nucleoside reverse transcriptase inhibitors (HIV-1 NNRTIs) .

Microwave-Assisted Solid-Phase Synthesis

The compound has been employed in a microwave-assisted solid-phase synthesis of N-substituted piperidines via direct annulation of primary amines with resin-bound dimesylates .

Palladium-Catalyzed α-Arylation of Esters

The compound has been used as a substrate in a palladium-catalyzed α-arylation of esters with heterocyclic bromides and chlorides . This leads to the formation of, for example, 4-pyridylpiperidinyl esters .

安全和危害

The compound has a GHS07 pictogram and the signal word is “Warning”. The hazard statements include H302, H315, H319, H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

作用机制

Target of Action

Similar compounds have been used in the development of targeted protein degradation .

Mode of Action

It’s known that similar compounds can act as linkers in protac (proteolysis targeting chimera) development for targeted protein degradation . PROTACs work by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein.

属性

IUPAC Name |

1-O-tert-butyl 4-O-ethyl 4-aminopiperidine-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O4/c1-5-18-10(16)13(14)6-8-15(9-7-13)11(17)19-12(2,3)4/h5-9,14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFPVWWBMUMUPSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-tert-Butyl 4-ethyl 4-aminopiperidine-1,4-dicarboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

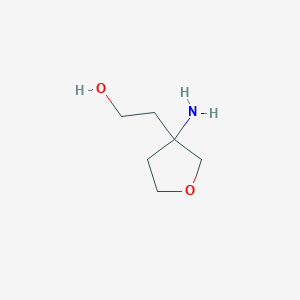

![7,7-Dimethyl-6-oxa-9-azaspiro[4.5]decane](/img/structure/B1375258.png)

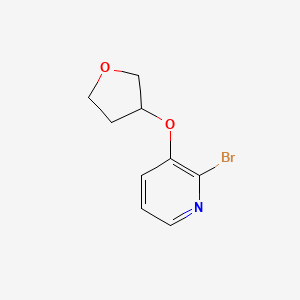

![tert-Butyl (1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)carbamate](/img/structure/B1375261.png)